BenchChemオンラインストアへようこそ!

Pyridostatin hydrochloride

G-quadruplex binding affinity Kd determination single-molecule force spectroscopy

Pyridostatin hydrochloride (RR82 HCl) is a structurally validated G-quadruplex stabilizer with a defined Kd of 490±80 nM—enabling precise dose-response calculations in biophysical assays. Its 86-fold affinity advantage over RR110 and unbiased pan-nucleic acid G4 binding (DNA/RNA) distinguish it from RNA-biased cPDS. Shared TOP2A-dependent DNA damage signaling with clinical candidate CX-5461 positions it as a mechanistically relevant tool for preclinical G4 research. Aqueous solubility of 50 mg/mL (5× higher than free base) supports DMSO-free workflows for sensitive cell culture. Select this compound when experimental objectives demand quantifiable, reproducible G4 stabilization with defined affinity parameters.

Molecular Formula C31H33ClN8O5
Molecular Weight 633.1
Cat. No. B1574208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridostatin hydrochloride
SynonymsPyridostatin(RR-82) Hcl
Molecular FormulaC31H33ClN8O5
Molecular Weight633.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridostatin Hydrochloride for G-Quadruplex Research: Verified Selectivity and Defined Binding Affinity


Pyridostatin hydrochloride (RR82 hydrochloride) is a synthetic small molecule from the N,N′-bis(quinolinyl)pyridine-2,6-dicarboxamide class that functions as a G-quadruplex (G4) DNA stabilizer with a validated binding affinity (Kd) of 490 nM [1]. It induces replication- and transcription-dependent DNA damage, leading to growth arrest in human cancer cells [2]. Its structural basis for specific G4 recognition—involving adaptive π-π stacking with G-tetrad planes and electrostatic interactions via aliphatic amine side chains—has been elucidated through solution NMR structures [3], providing a defined molecular framework that distinguishes it from less structurally characterized G4 ligands.

Why Generic G-Quadruplex Ligands Cannot Substitute for Pyridostatin Hydrochloride in Targeted Research


Despite sharing a common molecular scaffold, G4 ligands exhibit substantial divergence in binding affinity, selectivity, and biological effect that precludes simple interchangeability. Pyridostatin analogs display Kd values spanning more than two orders of magnitude [1], while derivatives such as carboxypyridostatin (cPDS) demonstrate fundamentally altered selectivity profiles, favoring RNA G4s over DNA G4s—a property absent in the parent compound [2]. Additionally, G4 ligands of different chemical classes (e.g., TMPyP4, PhenDC3, CX-5461) exhibit distinct cellular mechanisms and DNA damage response dependencies, meaning that experimental outcomes obtained with one ligand cannot be reliably extrapolated to another without validation [3]. The specific differentiation evidence presented below quantifies where Pyridostatin hydrochloride occupies a defined position within this landscape, enabling informed selection based on verifiable performance parameters.

Quantitative Differentiation: Pyridostatin Hydrochloride Performance Benchmarks Against Closest Analogs


Binding Affinity Advantage of Pyridostatin Over Structurally Similar Analog RR110

In a direct comparative study using single-molecule mechanical unfolding assays, Pyridostatin demonstrated a binding affinity (Kd) of 490 ± 80 nM for human telomeric G-quadruplex DNA, whereas the closely related analog RR110 exhibited a Kd of 42 ± 3 µM under identical experimental conditions [1]. This represents an approximate 86-fold difference in binding strength. The free-energy change of binding derived from a Hess-like process confirmed this quantitative disparity, establishing Pyridostatin as the substantially higher-affinity ligand within this scaffold family [1].

G-quadruplex binding affinity Kd determination single-molecule force spectroscopy small molecule G4 ligands

Differentiated RNA versus DNA G4 Selectivity: Pyridostatin Compared to Carboxy-Pyridostatin Derivative

Pyridostatin (PDS) functions as a generic RNA and DNA G4-interacting small molecule with balanced affinity for both nucleic acid types, whereas its derivative carboxypyridostatin (cPDS) exhibits high molecular specificity for RNA G4 structures over DNA G4s [1]. This selectivity distinction is structurally and functionally consequential: cPDS preferentially targets TERRA (telomeric repeat-containing RNA) G4 structures, a property not shared by the parent Pyridostatin compound [1]. For experiments requiring unbiased, pan-G4 stabilization across both DNA and RNA substrates, Pyridostatin hydrochloride remains the appropriate selection over the RNA-biased cPDS derivative.

RNA G-quadruplex DNA G-quadruplex ligand selectivity TERRA carboxypyridostatin

Conserved TOP2A-Dependent Cytotoxicity Mechanism Shared with Clinical Candidate CX-5461

An unbiased genetic screen identified topoisomerase 2α (TOP2A) as a major effector of cytotoxicity induced by both Pyridostatin and CX-5461, the latter currently in phase I/II clinical trials for oncology [1]. Both compounds function as clastogenic G4 ligands that share this conserved mechanism of action. This mechanistic commonality positions Pyridostatin hydrochloride as a valuable research tool for interrogating TOP2A-dependent G4 biology and DNA damage response pathways in a preclinical context, without the confounding variables associated with a clinical-stage compound under active therapeutic development [1].

TOP2A G-quadruplex ligand cytotoxicity DNA damage response CX-5461 synthetic lethality

Aqueous Solubility Advantage of Pyridostatin Hydrochloride Salt Form for Cell-Based Assays

Pyridostatin hydrochloride exhibits aqueous solubility of 50 mg/mL (64.19 mM) in water with ultrasonic assistance, enabling direct dissolution in aqueous buffers without requiring organic co-solvents such as DMSO . This solubility profile contrasts with the free base form (Pyridostatin, CAS 1085412-37-8), which has reported water solubility of approximately 9.66 mg/mL with gentle warming and ultrasonic treatment . The hydrochloride salt form thus provides approximately 5-fold greater aqueous solubility, reducing the need for DMSO in cell culture experiments and minimizing potential solvent-related artifacts in biological assays.

aqueous solubility hydrochloride salt formulation cell culture in vitro assays

Defined Long-Term Solution Stability Parameters for Reproducible Experimental Planning

Pyridostatin hydrochloride exhibits documented long-term stability: lyophilized powder remains stable for 36 months when stored desiccated at -20°C, while reconstituted solutions maintain potency for 3 months when stored at -20°C with aliquoting to avoid multiple freeze-thaw cycles [1]. These validated stability parameters—established through vendor quality control testing—provide clear guidance for inventory management and experimental scheduling. In contrast, many G4 ligands in the research literature lack explicitly defined long-term solution stability data in vendor technical documentation, introducing uncertainty regarding compound integrity following storage.

compound stability storage conditions reproducibility solution stability aliquoting

Pan-Cancer Cell Line Cytotoxicity Profile with Defined IC50 Range

Pyridostatin exhibits selective growth inhibition across multiple human cancer cell lines with IC50 values ranging from 0.89 to 10 μM in cellular assays, as demonstrated in HeLa, U2OS, and HT1080 cells . In normal human fibroblast MRC5 cells, the reported IC50 is 5.38 μM following 72-hour exposure in MTT assay . This defined cytotoxicity range across both cancer and normal cell models enables researchers to select appropriate working concentrations and interpret target engagement within a validated potency window. The availability of cross-cell-line comparative data supports experimental design where Pyridostatin is used as a reference G4 ligand for benchmarking novel compounds or genetic perturbations.

cytotoxicity IC50 cancer cell lines HeLa U2OS HT1080

Optimal Research Applications for Pyridostatin Hydrochloride Based on Verified Differentiation Evidence


High-Affinity G4 Stabilization Studies Requiring Defined Kd Benchmarks

For experiments requiring robust, quantifiable G-quadruplex stabilization, Pyridostatin hydrochloride's validated Kd of 490 ± 80 nM [1] provides a defined benchmark that enables precise dose-response calculations. Its 86-fold affinity advantage over RR110 [1] makes it the preferred tool compound from this scaffold family when experimental objectives demand strong target engagement at nanomolar to low micromolar concentrations. This is particularly relevant for biophysical studies using FRET melting assays, single-molecule force spectroscopy, or surface plasmon resonance where affinity parameters directly inform experimental design and data interpretation.

Investigating TOP2A-Mediated DNA Damage Response Pathways

Researchers studying the intersection of G-quadruplex biology and topoisomerase 2α-dependent DNA damage signaling should prioritize Pyridostatin hydrochloride based on its validated mechanistic commonality with the clinical candidate CX-5461 [2]. The unbiased genetic identification of TOP2A as a conserved effector for both compounds [2] positions Pyridostatin as a mechanistically relevant research tool for dissecting this pathway in preclinical models, without the experimental confounders introduced by a compound undergoing active clinical development.

Pan-G4 Stabilization Across Both DNA and RNA Substrates

When experimental objectives require unbiased stabilization of both DNA and RNA G-quadruplex structures, Pyridostatin hydrochloride is the appropriate selection over its RNA-biased derivative carboxypyridostatin (cPDS) [3]. Pyridostatin's generic DNA/RNA G4-interacting profile [3] ensures that observed biological effects reflect pan-nucleic acid G4 stabilization rather than substrate-specific bias. This is essential for genome-wide G4 mapping studies, transcriptome-wide analyses, or experiments where the relative contribution of DNA versus RNA G4s to a biological phenotype remains undefined.

Cell-Based Assays Requiring DMSO-Free or Low-DMSO Formulation

Pyridostatin hydrochloride's aqueous solubility of 50 mg/mL (64.19 mM) —approximately 5-fold higher than the free base form —enables direct preparation of concentrated aqueous stock solutions. This property supports DMSO-free or low-DMSO experimental workflows in sensitive cell culture systems where solvent effects on cellular physiology, membrane integrity, or gene expression must be minimized. The hydrochloride salt form is particularly advantageous for long-term, low-concentration dosing regimens where cumulative DMSO exposure could confound phenotypic readouts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyridostatin hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.